5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a heterocyclic compound that belongs to the class of tetrahydroquinoxalines. This compound is characterized by a quinoxaline ring system that is partially saturated, with a methyl group at the 5-position and an amine group at the 6-position. Tetrahydroquinoxalines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by reduction. One common method is the reaction of o-phenylenediamine with methylglyoxal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like methanol under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can further saturate the ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: Lacks the methyl and amine groups, making it less biologically active.
5-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but different ring system, leading to distinct biological activities.
6-Aminoquinoxaline: Lacks the tetrahydro structure, resulting in different chemical reactivity and applications.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both the methyl and amine groups enhances its potential as a therapeutic agent and its versatility in chemical synthesis.
Biological Activity
5-Methyl-1,2,3,4-tetrahydroquinoxalin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Molecular Formula: C8H10N2
Molecular Weight: 150.18 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC2=C(C1=CN=C(N2)N)C(=C)C=C2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a colchicine binding site inhibitor , impacting microtubule dynamics and cell cycle progression. This mechanism is particularly relevant in cancer therapies where disruption of microtubule function can lead to cancer cell death.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound and its derivatives:
- Inhibition of Cell Proliferation: The compound has shown moderate to strong inhibitory effects on various cancer cell lines, including HT-29 (colorectal cancer) and MCF-7 (breast cancer) cells. In vitro assays revealed that certain derivatives exhibit enhanced potency compared to the parent compound .
- Mechanism of Action: The compound disrupts microtubule polymerization and arrests the cell cycle at the G2/M phase without inducing apoptosis. This suggests a unique pathway for its anticancer effects .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects:
- Broad-Spectrum Activity: Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of bacteria and fungi. The specific mechanisms are still under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Study on Anticancer Activity
In a recent study published in Molecules, researchers synthesized various tetrahydroquinoxaline derivatives and evaluated their antiproliferative activities. Among these compounds, one derivative (referred to as I-7) demonstrated superior activity against HT-29 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
I-7 | HT-29 | 5.0 | Microtubule disruption |
Parent | HT-29 | 15.0 | Microtubule disruption |
This study highlights the potential for structural modifications to enhance the therapeutic efficacy of tetrahydroquinoxaline derivatives.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against pathogenic strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroquinoxalin-6-amine |
InChI |
InChI=1S/C9H13N3/c1-6-7(10)2-3-8-9(6)12-5-4-11-8/h2-3,11-12H,4-5,10H2,1H3 |
InChI Key |
WIFGOXIWLLJCOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NCCN2)N |
Origin of Product |
United States |
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